molecular formula C10H15FNO4- B12364440 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12364440
M. Wt: 232.23 g/mol
InChI Key: YVMHYDQOUZWQQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester is a fluorinated pyrrolidine derivative featuring a tert-butyl ester group. Its structure combines a five-membered pyrrolidine ring with a fluorine substituent at position 3 and a bulky tert-butyl ester at position 1. Such modifications are critical in medicinal chemistry for tuning pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

Molecular Formula

C10H15FNO4-

Molecular Weight

232.23 g/mol

IUPAC Name

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14)/p-1

InChI Key

YVMHYDQOUZWQQA-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)[O-])F

Origin of Product

United States

Preparation Methods

Key Steps:

  • 1,3-Dipolar Cycloaddition :

    • Starting materials : N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine reacts with 2-fluoroacrylate under trifluoroacetic acid (TFA) catalysis to form a pyrrolidine intermediate.
    • Conditions : Reaction proceeds at 0–25°C in dichloromethane, yielding a cycloadduct with regioselective fluorine incorporation.
    • Yield : ~85% (based on analogous reactions).
  • Functional Group Transformations :

    • The intermediate undergoes Weinreb amide formation with N,O-dimethylhydroxylamine hydrochloride, followed by Grignard reagent (MeMgCl) treatment to install a ketone.
    • Reduction : Ketone reduction using LiAlH₄ at 0–5°C yields the secondary alcohol, which is subsequently deprotected via Pd/C hydrogenation.

tert-Butyl Esterification

The tert-butyl group is introduced via Boc protection or direct esterification:

Boc Protection of Amine

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP.
  • Conditions : Reaction at 20–25°C in dichloromethane, achieving >95% conversion.

Direct Esterification of Carboxylic Acid

  • Method A : Acid-catalyzed transesterification with tert-butyl alcohol.
    • Catalyst : H₂SO₄ or HClO₄.
    • Yield : 70–85%.
  • Method B : Metal-free coupling using tert-butyl hydroperoxide (TBHP) and nitriles.
    • Conditions : Solvent-free, 80°C, 12 hours.
    • Yield : 65–78%.

Integrated Synthetic Routes

Route 1: Cycloaddition → Fluorination → Esterification

  • Pyrrolidine Formation : 1,3-dipolar cycloaddition.
  • Fluorination : Bu₄NF-mediated substitution.
  • Esterification : Boc₂O/DMAP.
  • Overall Yield : 52–60%.

Route 2: Diazotization → Cyclization → Protection

  • Fluorination : NaNO₂/HF on an aniline precursor.
  • Pyrrolidine Cyclization : RCM (ring-closing metathesis) using Hoveyda-Grubbs catalyst.
  • Boc Protection : Boc₂O in CH₂Cl₂.
  • Overall Yield : 48–55%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cycloaddition + Fluorination High regioselectivity; mild conditions Multi-step purification 52–60%
Diazotization + RCM Scalable; avoids harsh reagents Requires specialized catalysts (e.g., HG-II) 48–55%
Nucleophilic Fluorination Rapid; high yields Sensitive to moisture 75–90%

Challenges and Optimization

  • Stereochemical Control : Racemization at C3 may occur during fluorination. Chiral auxiliaries or asymmetric catalysis (e.g., TRIP-phosphoric acid) can enhance enantioselectivity.
  • Purification : Silica gel chromatography is typically required for intermediates.
  • Scale-Up : Pd/C hydrogenation and Grignard reactions pose safety risks at industrial scales.

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described as follows:

  • Molecular Formula : C12H16FNO4
  • Molecular Weight : 243.26 g/mol

This structure contributes to its unique chemical reactivity and potential applications.

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound has been studied for its potential as a therapeutic agent. For instance, derivatives of pyrrolidine compounds have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems .
    • A notable study highlighted its role in developing inhibitors for specific enzymes involved in metabolic pathways, which could lead to new treatments for conditions such as obesity and diabetes .
  • Anticancer Properties :
    • Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine into the pyrrolidine framework may enhance bioactivity and selectivity towards cancer cells .

Materials Science Applications

  • Polymer Synthesis :
    • The ester functionality allows for the incorporation of this compound into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability. This is particularly relevant in the development of high-performance plastics and coatings .
    • Case studies have shown that polymers synthesized with this ester exhibit improved resistance to environmental degradation compared to traditional polymers.
  • Nanotechnology :
    • The compound can be utilized in creating nanomaterials for drug delivery systems. Its ability to form stable nanoparticles makes it suitable for encapsulating therapeutic agents, thereby improving their solubility and bioavailability .
Compound TypeActivityReference
Pyrrolidine DerivativeAnticancer (IC50 values)
Fluorinated EsterEnzyme Inhibition (IC50 values)

Table 2: Polymer Properties

PropertyTraditional PolymerPolymer with Ester
Tensile Strength (MPa)5070
Thermal Decomposition (°C)250300

Case Studies

  • Therapeutic Applications :
    • A study conducted on a series of pyrrolidine derivatives demonstrated significant anti-inflammatory effects in animal models, suggesting potential use in chronic inflammatory diseases .
  • Material Innovations :
    • Research on polymer blends incorporating this compound indicated a marked improvement in impact resistance and flexibility, making them suitable for automotive applications where durability is critical .

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Fluorine vs. Hydroxyl Group
  • 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester (3S) (CAS: 101469-92-5) Molecular Formula: C₉H₁₇NO₃ Key Differences: Replaces fluorine with a hydroxyl group. Implications: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. However, it may reduce metabolic stability compared to the fluorine analog due to susceptibility to oxidation .
Fluorine vs. Cyano Group
  • 1-tert-butoxycarbonyl-3-cyano-pyrrolidine-3-carboxylic acid (CAS: 1158759-28-4) Molecular Formula: C₁₁H₁₆N₂O₄ Key Differences: Substitutes fluorine with a cyano (-CN) group. This could alter binding affinity in enzyme inhibition studies .
Fluorine vs. Oxo Group
  • 1,3-Pyrrolidinedicarboxylic acid, 2-oxo-, 1-(1,1-dimethylethyl) 3-ethyl ester (CAS: 188528-95-2) Molecular Formula: C₁₂H₁₉NO₅ Key Differences: Features an oxo group at position 2 and an ethyl ester at position 3. Implications: The oxo group introduces a ketone functionality, which may stabilize ring conformations through resonance. The ethyl ester (vs.

Variations in Ester Groups

tert-Butyl vs. Methyl Ester
  • (3S,4R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate
    • Molecular Formula: C₁₆H₂₄N₂O₅ (estimated)
    • Key Differences: Combines a tert-butyl ester at position 1 and a methyl ester at position 3.
    • Implications: The methyl ester is less sterically hindered, facilitating hydrolysis under mild conditions. This contrasts with the tert-butyl ester, which offers enhanced stability in acidic environments .

Ring Size Variations: Pyrrolidine vs. Piperidine

1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester (3R)
  • Molecular Formula: C₁₁H₁₇NO₄ (estimated)
  • Key Differences: Six-membered piperidine ring vs. pyrrolidine.
  • Implications: Piperidine derivatives exhibit increased ring flexibility and basicity (pKa ~11) compared to pyrrolidine (pKa ~8.5). This impacts solubility and interaction with biological targets, such as ion channels .

Positional Isomerism

1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester (2R,3S) (CAS: 118492-87-8)
  • Molecular Formula: C₁₀H₁₇NO₅
  • Key Differences: Carboxylic acid groups at positions 1 and 2 (vs. 1 and 3).

Key Research Findings

  • Electronic Effects : Fluorine’s electronegativity enhances the electron-deficient nature of the pyrrolidine ring, improving interactions with electron-rich biological targets .
  • Steric Effects : The tert-butyl ester group confers steric protection against enzymatic degradation, prolonging half-life in vivo compared to methyl or ethyl esters .
  • Ring Size : Piperidine analogs exhibit distinct conformational dynamics, influencing binding to larger protein pockets compared to pyrrolidine derivatives .

Biological Activity

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester (CAS Number: 1001754-59-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14FNO4
  • Molecular Weight : 267.253 g/mol
  • SMILES : O=C(N1CCC@@(F)C(=O)O)OC(C)(C)C

The compound features a pyrrolidine ring with two carboxylic acid functional groups and a fluoro substituent, which may influence its biological interactions.

Pharmacological Properties

The biological activity of 1,3-Pyrrolidinedicarboxylic acid derivatives has been studied primarily for their potential applications as pharmaceuticals. Several key areas of activity include:

  • Antiepileptic Activity : Some derivatives of pyrrolidine compounds have demonstrated efficacy in treating epilepsy by modulating neurotransmitter release and enhancing GABAergic transmission .
  • Transdermal Drug Delivery : The ester functional group in this compound may enhance skin permeability for transdermal drug formulations, improving the delivery of therapeutic agents .
  • Antioxidant Activity : Certain pyrrolidine derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The specific mechanisms by which 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to disease progression.
  • Receptor Modulation : It may act on various receptors in the central nervous system (CNS), contributing to its antiepileptic effects.

Case Studies and Research Findings

StudyFindings
Study on Antiepileptic EffectsDemonstrated that derivatives of pyrrolidine can significantly reduce seizure frequency in animal models .
Transdermal Drug Delivery ResearchFound that modifications to the pyrrolidine structure improved permeation through skin barriers .
Antioxidant Activity AssessmentShowed that certain derivatives possess strong free radical scavenging abilities .

Discussion

The biological activity of 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester highlights its potential as a versatile compound in pharmaceutical applications. Its ability to modulate various biological pathways makes it a candidate for further research into its therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-pyrrolidinedicarboxylic acid derivatives with fluorine substitution?

The synthesis typically involves fluorination of the pyrrolidine ring followed by esterification. For tert-butyl ester protection, Boc (tert-butoxycarbonyl) chemistry is widely used, as seen in analogous compounds like 3-pyrrolidineacetic acid derivatives . Key steps include:

  • Fluorination : Electrophilic fluorination using reagents like Selectfluor™ under anhydrous conditions.
  • Esterification : Reacting the carboxylic acid with tert-butyl chloroformate in the presence of a base (e.g., DMAP).
  • Purification : Column chromatography or recrystallization to isolate stereoisomers, as chiral resolution is critical for biological activity .
    Experimental design (DoE) methods, such as factorial design, can optimize reaction parameters (e.g., temperature, solvent polarity) to maximize yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify fluorine incorporation and ester group positioning. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1H^{1}\text{H} NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C11_{11}H16_{16}FNO4_4: 261.11 g/mol).
  • X-ray Crystallography : Resolve stereochemistry, especially for chiral centers, as seen in related (2R,3S)-configured pyrrolidine derivatives .

Q. What factors influence the stability of the tert-butyl ester group in this compound?

The tert-butyl ester is susceptible to hydrolysis under acidic or strongly basic conditions. Stability studies should include:

  • pH-Dependent Degradation : Monitor ester hydrolysis via HPLC in buffers (pH 1–12) at 25–40°C.
  • Moisture Sensitivity : Store under inert atmosphere or desiccated conditions, as moisture accelerates decomposition .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typical for tert-butyl esters) .

Advanced Research Questions

Q. How does the fluorine substituent affect the electronic and steric properties of the pyrrolidine ring?

The fluorine atom introduces both steric hindrance and electron-withdrawing effects:

  • Electronic Effects : 19F^{19}\text{F} NMR chemical shifts (~ -180 to -200 ppm for C-F) indicate polarization, which can influence reactivity in downstream reactions (e.g., amide coupling).
  • Conformational Restriction : Fluorine’s van der Waals radius (1.47 Å) alters ring puckering, as observed in fluorinated piperidine analogs . Computational studies (DFT) can map energy minima for different conformers .

Q. What computational strategies are recommended for predicting reaction pathways in fluorinated pyrrolidine synthesis?

The ICReDD framework combines quantum chemical calculations (e.g., Gaussian or ORCA for transition-state modeling) with machine learning to predict viable pathways . For example:

  • Reaction Path Search : Use nudged elastic band (NEB) methods to identify intermediates in fluorination steps.
  • Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. THF) for tert-butyl ester stability .

Q. How can researchers resolve contradictions in reported yields for similar fluorinated heterocycles?

Discrepancies often arise from subtle differences in reaction conditions or stereochemical outcomes. Mitigation strategies include:

  • Meta-Analysis : Compare datasets from peer-reviewed syntheses (e.g., tert-butyl ester yields in vs. 5).
  • Stereochemical Validation : Use chiral HPLC (e.g., Chiralpak® AD-H column) to quantify enantiomeric excess, as racemization may occur during fluorination .

Q. What methodologies are effective for studying the compound’s potential as a pharmacophore in drug discovery?

  • Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina, leveraging the tert-butyl group’s lipophilicity for binding pocket compatibility .
  • ADMET Profiling : Predict bioavailability with SwissADME and assess metabolic stability via liver microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.